

An In-Depth Technical Guide to the Physicochemical Properties of Clerodenoside A

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Compound of Interest

Compound Name: Clerodenoside A

Cat. No.: B12395602

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Introduction

Clerodenoside A, also known as Diacetylmartynoside, is a phenolic glycoside that has been isolated from several plant species, including *Clerodendrum inerme*, *Clerodendrum bungei*, *Clerodendrum philipinum*, and *Pedicularis chinensis* Maxim. As a member of the diverse family of clerodane diterpenoids, **Clerodenoside A** is of significant interest to the scientific community due to the established biological activities of this class of compounds, which include cytotoxic, anti-proliferative, antibacterial, anti-parasitic, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the physicochemical properties of **Clerodenoside A**, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of **Clerodenoside A** have been determined through various analytical techniques. These properties are essential for its identification, purification, and formulation in research and drug development contexts. A summary of these properties is presented in the table below.

Property	Value	References
Molecular Formula	C ₃₅ H ₄₄ O ₁₇	[1][2]
Molecular Weight	736.71 g/mol	[2]
Appearance	Yellow amorphous powder	
Purity	≥97%	[1]
Solubility	Soluble in Chloroform, Dichloromethane, DMSO	
Chemical Class	Phenolic Glycoside	[2]
Synonyms	Diacetylmartynoside	[2]

Spectral Data for Structural Elucidation

The structure of **Clerodenoside A** has been elucidated using a combination of spectroscopic methods. The following tables summarize the key spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public data, specific values for Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are not detailed here.

¹H-NMR Spectral Data

The ¹H-NMR spectrum of **Clerodenoside A** reveals characteristic signals corresponding to its complex structure, including aromatic protons, olefinic protons, and protons of the sugar moieties. The signals for the aromatic protons appear as two sets of an ABX system.

- Aromatic Protons: δ 6.75 (1H, d, J = 2.0 Hz, H-2), 6.83 (1H, d, J = 8.0 Hz, H-5), 6.71 (1H, dd, J = 8.0, 2.0 Hz, H-6) and 7.22 (1H, d, J = 2.0 Hz, H-2'''), 6.84 (1H, d, J = 8.0 Hz, H-5'''), 7.11 (1H, dd, J = 8.0, 2.0 Hz, H-6''')
- Olefinic Protons: Two trans-olefinic protons are also observed.

¹³C-NMR Spectral Data (125 MHz, CD₃OD)

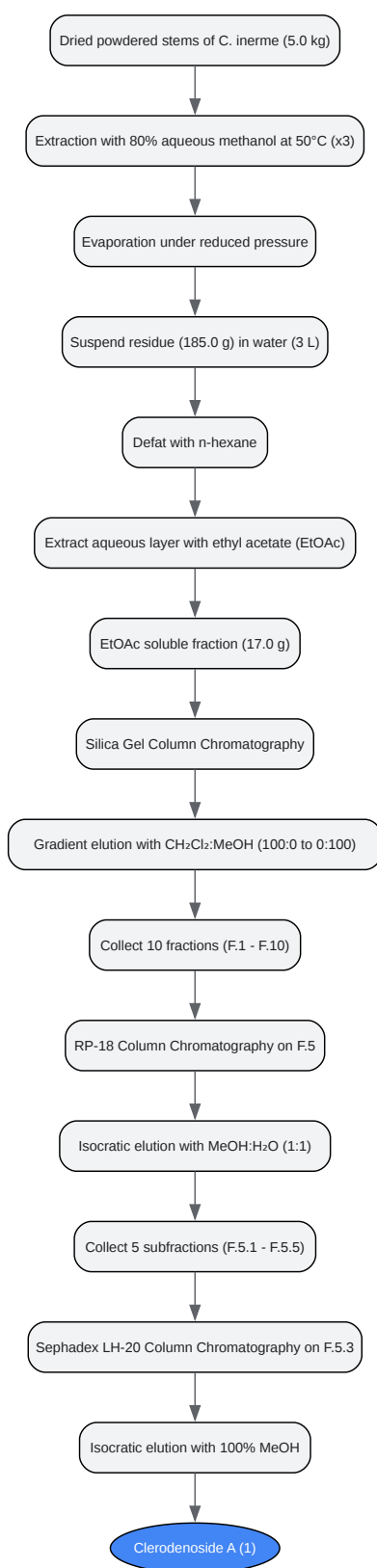
The ^{13}C -NMR spectrum provides detailed information about the carbon skeleton of **Clerodenoside A**. The chemical shifts are consistent with the presence of two phenylpropanoid moieties and a diglycoside chain.

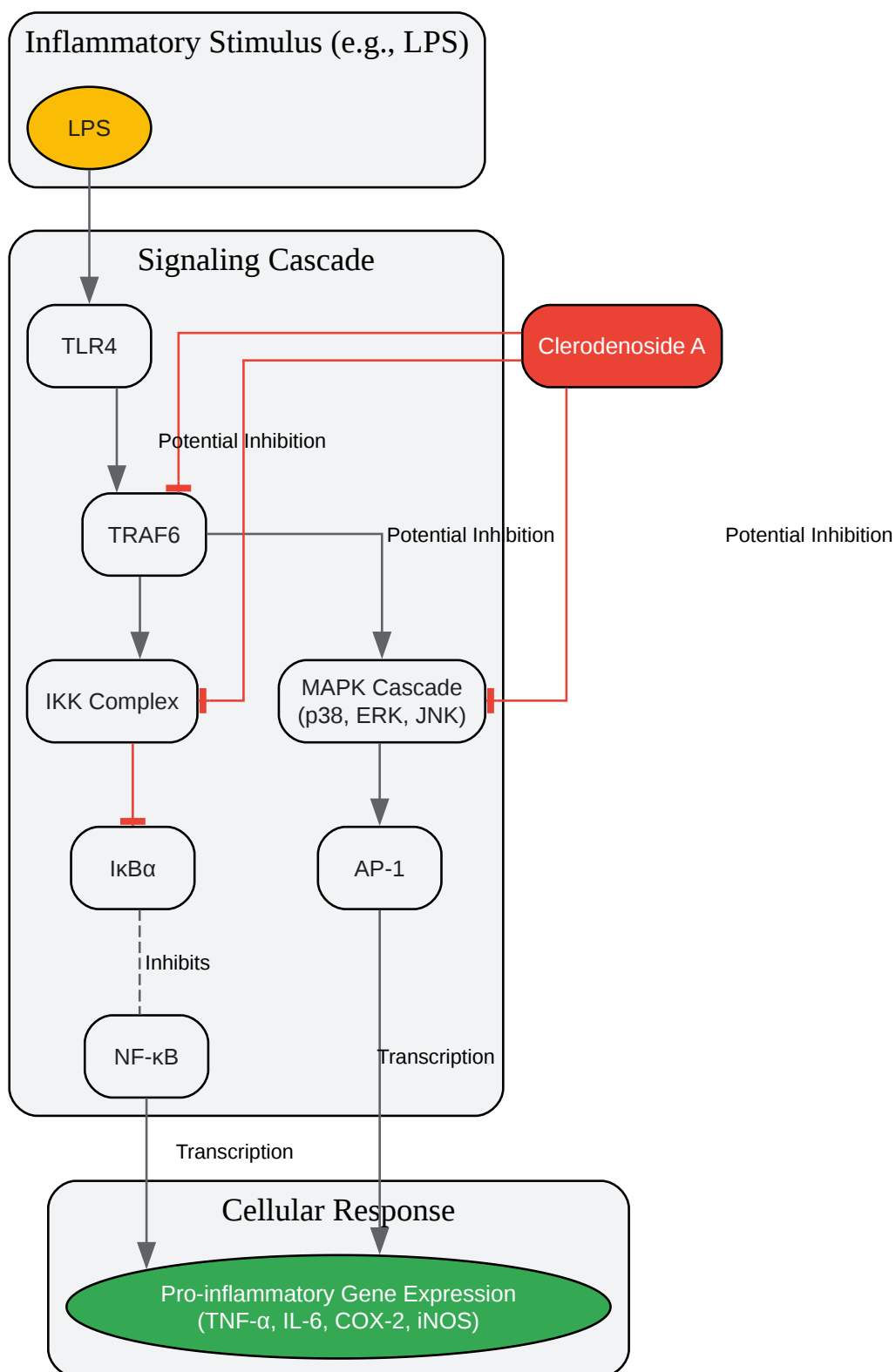
Carbon No.	Chemical Shift (δ) ppm	Carbon No.	Chemical Shift (δ) ppm
Aglycone	Rhamnose		
1	131.5	1"	102.5
2	117.4	2"	72.1
3	146.4	3"	71.9
4	145.1	4"	73.6
5	116.8	5"	70.1
6	121.6	6"	18.0
7 (CH ₂)	36.9	Glucose	
8 (CH ₂)	72.4	1'''	104.5
Caffeoyl	2'''	76.2	
1'	127.9	3'''	81.6
2'	115.1	4'''	71.5
3'	149.9	5'''	76.1
4'	146.9	6'''	62.9
5'	116.5	Acetyl	
6'	123.4	CH ₃ CO-2"	21.1, 172.4
7' (CH)	148.1	CH ₃ CO-3"	20.9, 172.1
8' (CH)	114.8		
9' (C=O)	168.6		

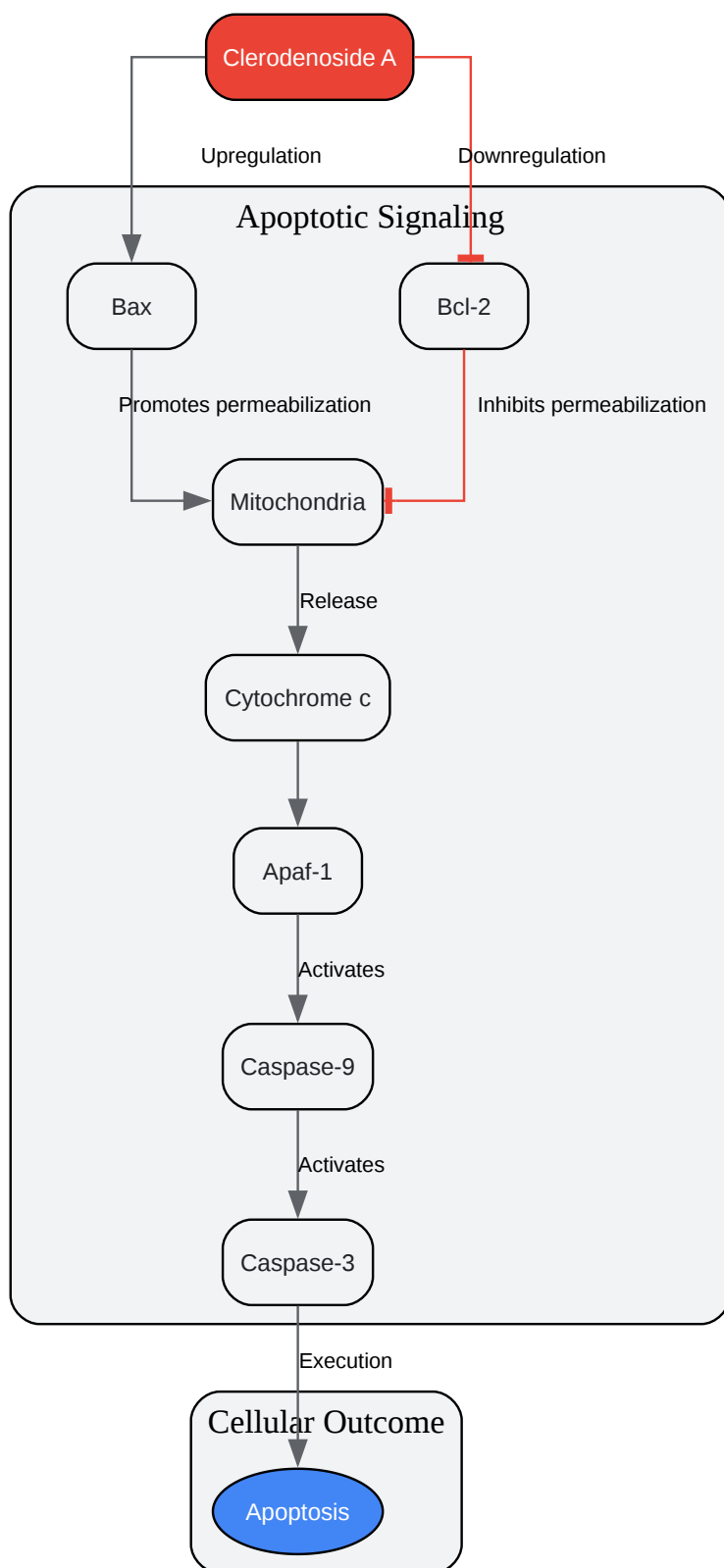
Experimental Protocols

Isolation and Purification of Clerodenoside A

The following protocol details the extraction and isolation of **Clerodenoside A** from the stems of *Clerodendrum inerme*.







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References

- 1. The drug likeness analysis of anti-inflammatory clerodane diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
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